molecular formula C7H6NO2- B3130905 1-Vinyl-1H-pyrrole-2-carboxylic acid CAS No. 34600-55-0

1-Vinyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3130905
CAS No.: 34600-55-0
M. Wt: 136.13 g/mol
InChI Key: QKMWGJRTHOVYTE-UHFFFAOYSA-M
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Description

1-Vinyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-Vinyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Chemical Reactions Analysis

1-Vinyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The vinyl group and the nitrogen atom in the pyrrole ring can participate in substitution reactions, leading to a variety of substituted pyrrole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Vinyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The vinyl group and the carboxylic acid moiety allow it to participate in a range of chemical reactions, which can modulate biological activity. Specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

1-Vinyl-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for functionalization compared to other pyrrole derivatives.

Properties

CAS No.

34600-55-0

Molecular Formula

C7H6NO2-

Molecular Weight

136.13 g/mol

IUPAC Name

1-ethenylpyrrole-2-carboxylate

InChI

InChI=1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10)/p-1

InChI Key

QKMWGJRTHOVYTE-UHFFFAOYSA-M

SMILES

C=CN1C=CC=C1C(=O)O

Canonical SMILES

C=CN1C=CC=C1C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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